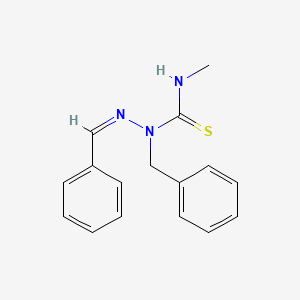![molecular formula C22H11F5O4 B3879426 5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3879426.png)
5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
Übersicht
Beschreibung
5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one, also known as PFB-FDH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of flavonoids, which are known for their diverse biological activities. PFB-FDH has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of AMPK. This compound has also been found to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, this compound has been shown to modulate cellular metabolism, by regulating glucose uptake and lipid metabolism. It has also been found to improve mitochondrial function, by enhancing ATP production and reducing mitochondrial damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its biological activities, making it a well-characterized compound. However, this compound also has some limitations. It is a synthetic compound that may not accurately mimic the biological activity of natural compounds. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one. One potential area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Further studies could also explore the potential use of this compound in combination with other compounds, to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has been used in various scientific research studies. It has been shown to exhibit potent anti-inflammatory activity, by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to have anti-cancer properties, by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its neuroprotective effects, by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-hydroxy-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F5O4/c23-18-12(19(24)21(26)22(27)20(18)25)9-30-11-6-13(28)17-14(29)8-15(31-16(17)7-11)10-4-2-1-3-5-10/h1-8,28H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYUWGPWGWIMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C(=C(C(=C4F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(2-chlorophenyl)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879343.png)

![3-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3879354.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3879357.png)
![1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3879364.png)
![ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3879368.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879372.png)
![3-amino-6-(4-fluorophenyl)-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3879378.png)
![3-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3879394.png)

![1-(5-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3879412.png)
![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879418.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879424.png)
![7-bromo-2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3879444.png)
